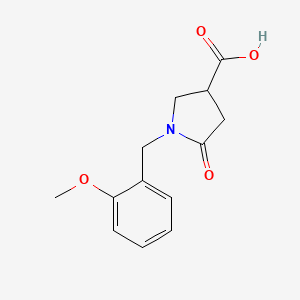

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds related to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid often involves complex reactions that yield significant insights into the reactivity of similar molecular frameworks. For instance, Huang et al. (1987) described a synthesis pathway for 1-(4-Methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933), a compound with a similar structure, highlighting the use of bromo[1-14C]acetic acid as the starting material in radiolabeling studies (Huang, 1987).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has been elucidated using X-ray crystallography and other analytical techniques. Banerjee et al. (2002) investigated the structure and conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, revealing an essentially planar methoxyphenyl ring linked to an oxo-pyrrolidine moiety (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds indicate a range of reactivities that can be inferred for 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid. For example, the study by Yoo et al. (1990) on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters offers insights into the potential reactions and stability of methoxybenzyl-protected compounds under oxidative conditions (Yoo, Kim Hye, & Kyu, 1990).

Physical Properties Analysis

The physical properties of compounds with structural similarities to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis of related compounds, as demonstrated by Wang et al. (2009), provides valuable data on molecular conformation and intermolecular interactions (Wang et al., 2009).

Wissenschaftliche Forschungsanwendungen

1. Odor Detection and Mixture Summation

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is investigated for its interaction with homologous carboxylic acids and its role in odor detection and mixture summation. The detection of mixtures and how they are perceived in relation to their unmixed components vary with the similarity in carbon-chain length. Such studies contribute to our understanding of how complex smells are detected and processed, particularly in the food and beverage industry (Miyazawa et al., 2009).

2. Metabolism and Excretion Kinetics

Research explores the metabolism and excretion kinetics of fragrance compounds, including 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Studies in this area help in the development of biomonitoring methods for assessing exposure to these compounds in the general population. This is particularly relevant for consumer safety and understanding the environmental impact of synthetic fragrances (Scherer et al., 2017).

3. Biochemical Markers and Diagnosis

The compound is also studied in the context of its biochemical markers and diagnostic potential. For example, understanding the biochemical hallmarks of certain deficiencies and how 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid or its derivatives interact can lead to more reliable diagnostic strategies for various inborn errors and diseases (Bräutigam et al., 1998).

4. Environmental and Health Monitoring

Studies involving 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also focus on environmental exposure and health monitoring. For instance, understanding the extent of environmental exposure to certain pesticides and the potential developmental neurotoxicants in children and the general population is crucial for public health policy and regulatory decisions. This includes monitoring the presence of metabolites in urine as direct indicators of exposure (Ueyama et al., 2022).

Eigenschaften

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-11-5-3-2-4-9(11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZIUKRMHVQZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343607 | |

| Record name | 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

352208-42-5 | |

| Record name | 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1198789.png)

![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1198790.png)

![Ethyl [2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate](/img/structure/B1198791.png)

![1-[3-[2-[3-(1-Hydroxyethyl)oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B1198792.png)